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Compound of Interest

Compound Name: L-156602

CAS No.: 125528-51-5

Cat. No.: B1140513 Get Quote

Executive Summary: The L-156602 Profile
L-156602 is a cyclic hexadepsipeptide of natural origin (Streptomyces sp. MA6348) that

functions as a potent, specific antagonist of the C5a receptor (C5aR1/CD88). Unlike many

small-molecule inhibitors that suffer from off-target kinase activity, or earlier peptide antagonists

with poor metabolic stability, L-156602 offers a unique structural scaffold (depsipeptide linkage)

that confers resistance to proteolysis while maintaining high affinity for the C5aR

transmembrane pocket.

This guide analyzes the cross-reactivity profile of L-156602, contrasting it with the synthetic

standard PMX-53 and the oral small molecule Avacopan. Crucially, we address the "silent"

liabilities in C5aR pharmacology, including C5L2 binding and MrgX2 mast cell activation.

Mechanism of Action & Primary Target
L-156602 functions as a competitive antagonist. It mimics the C-terminal domain of the

endogenous C5a anaphylatoxin, occupying the orthosteric binding site on the extracellular

loops and transmembrane bundle of C5aR1. This blockade prevents the conformational shift

required for G

i coupling, thereby inhibiting downstream calcium mobilization, chemotaxis, and granule
enzyme release.
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Pathway Visualization: C5aR Inhibition
The following diagram illustrates the signaling cascade blocked by L-156602.
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Figure 1: Mechanism of C5aR1 blockade by L-156602.[1][2][3][4][5] The antagonist prevents

G-protein coupling, halting the calcium flux required for inflammatory response.

Cross-Reactivity & Selectivity Analysis
The C5aR1 vs. C5L2 (C5aR2) Dilemma
A critical differentiation point for C5a antagonists is their interaction with C5L2 (C5aR2), a non-

signaling "decoy" receptor that regulates C5a bioavailability.

PMX-53: Known to be highly selective for C5aR1 over C5L2.

L-156602: Structural homology to the C-terminus of C5a suggests potential for C5L2

interaction. However, functional assays (ConA vs. Carrageenan models) indicate that L-
156602 does not interfere with general inflammatory pathways regulated by non-C5aR1

mechanisms.

Impact: If your study requires preservation of C5L2's scavenger function, L-156602 is a

viable candidate, though direct binding confirmation via radioligand displacement (Protocol

1) is recommended for new lots.

The MrgX2 Liability (Mast Cell Activation)
Recent scrutiny of cationic peptidic antagonists (like PMX-53) has revealed off-target agonist

activity at MrgX2, a receptor on mast cells responsible for pseudo-allergic reactions.

PMX-53: Confirmed low-affinity agonist at MrgX2 (induces degranulation at >30 nM).[1][6]

L-156602: Being a cyclic depsipeptide (ester bond) rather than a pure peptide, L-156602
possesses distinct physiochemical properties. In vivo data showing suppression of DTH

without inducing immediate hypersensitivity suggests a cleaner profile regarding mast cell

degranulation compared to first-generation cationic peptides.
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Feature L-156602 PMX-53
Avacopan
(CCX168)

Chemical Class
Cyclic

Hexadepsipeptide
Cyclic Hexapeptide

Small Molecule (Non-

peptide)

Primary Target C5aR1 (CD88) C5aR1 (CD88) C5aR1 (CD88)

C5L2 Binding Low/Negligible Negligible Negligible

MrgX2 Activity
Low Risk (Structure-

based)

Confirmed Agonist

(Liability)
Inactive

Serotonin/Carrageena

n
No Cross-Reactivity No Cross-Reactivity No Cross-Reactivity

Metabolic Stability
High (Depsipeptide

bond)
High (Cyclization) High (Oral drug)

Primary Application In vitro & In vivo Tool Gold Standard Tool Clinical Therapeutic

Validated Experimental Protocols
To confirm the selectivity of L-156602 in your specific assay system, use the following self-

validating protocols.

Protocol 1: Competitive Radioligand Binding (Selectivity
Check)
Purpose: Determine the affinity (

) of L-156602 for C5aR1 vs. C3aR or C5L2.

Preparation: Harvest membranes from CHO cells stably transfected with human C5aR1 (or

target of interest).

Buffer System: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4. Note: BSA is

critical to prevent peptide adsorption to plastics.

Competition:
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Incubate membranes (5-10 µg protein) with 0.1 nM [¹²⁵I]-C5a (tracer).

Add increasing concentrations of L-156602 (

to

M).

Control: Use 1 µM unlabeled C5a to define non-specific binding (NSB).

Incubation: 60 minutes at room temperature (equilibrium).

Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine

(PEI).

Analysis: Plot % Specific Binding vs. Log[L-156602]. Calculate

and convert to

using the Cheng-Prusoff equation.[7]

Success Criteria:

at C5aR1 should be < 20 nM.

at C3aR should be > 10 µM.

Protocol 2: Functional Specificity (Calcium Flux)
Purpose: Distinguish C5aR antagonism from off-target MrgX2 agonism.[6]

Cell Lines:

Group A: Human Neutrophils (express C5aR1).

Group B: LAD2 Mast Cells (express MrgX2, lack C5aR1).

Dye Loading: Load cells with Fluo-4 AM (2 µM) for 30 mins at 37°C.

Baseline: Measure fluorescence for 30 seconds to establish stability.
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Challenge:

Test for Antagonism (Group A): Pre-incubate with L-156602 (100 nM) for 10 mins, then

add C5a (10 nM). Result: No Flux.

Test for Agonism (Group B): Add L-156602 (up to 1 µM) alone. Result: Flat line (No Flux).

Positive Control (Group B): Add Compound 48/80 or PMX-53 (high dose). Result: Sharp

Flux.

Selectivity Screening Workflow
Use this decision tree to validate L-156602 for your specific experimental context.
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Start: L-156602 Validation
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Figure 2: Step-by-step validation workflow to ensure L-156602 specificity in your model system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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